6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Physicochemical profiling Drug-likeness Solubility optimization

6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 422527-24-0) is a synthetic 2-thioxo-quinazolin-4-one derivative bearing a 6-chloro substituent on the quinazolinone core and an N3-morpholinopropyl side chain. Its molecular formula is C15H18ClN3O2S with a molecular weight of 339.84 g/mol.

Molecular Formula C15H18ClN3O2S
Molecular Weight 339.84
CAS No. 422527-24-0
Cat. No. B2658779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
CAS422527-24-0
Molecular FormulaC15H18ClN3O2S
Molecular Weight339.84
Structural Identifiers
SMILESC1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
InChIInChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22)
InChIKeyJAYBNRRVPGYVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 422527-24-0): Structural Identity, Physicochemical Profile, and Scientific Sourcing


6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 422527-24-0) is a synthetic 2-thioxo-quinazolin-4-one derivative bearing a 6-chloro substituent on the quinazolinone core and an N3-morpholinopropyl side chain . Its molecular formula is C15H18ClN3O2S with a molecular weight of 339.84 g/mol . The compound exhibits a calculated LogP of approximately 3.0, indicative of moderate lipophilicity suitable for membrane permeability [1]. It is commercially available from multiple vendors at ≥95% purity . The compound belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, a scaffold recognized for its synthetic versatility as a precursor to biologically active 2-morpholino-quinazolin-4-ones and for intrinsic bioactivity including sphingomyelinase and DNA-PK inhibition in closely related analogs [2][3].

Why 6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one Cannot Be Replaced by Generic 2-Thioxo-Quinazolin-4-one Analogs


Within the 2-thioxo-quinazolin-4-one class, substitution at the N3 position is a decisive determinant of biological target engagement, physicochemical properties, and synthetic utility. The N3-morpholinopropyl group in CAS 422527-24-0 introduces a tertiary amine with a pKa of approximately 8.4, conferring pH-dependent ionization and enhanced aqueous solubility relative to N3-unsubstituted or N3-aryl analogs [1]. Critically, the morpholine oxygen serves as a hydrogen bond acceptor essential for kinase ATP-binding site interactions, a feature validated in related DNA-PK inhibitor pharmacophores where morpholino-containing compounds consistently outperform piperazine and other cyclic amine analogs [2]. The three-carbon propyl linker between the quinazolinone N3 and morpholine ring provides conformational flexibility distinct from shorter ethyl-linked positional isomers (e.g., CAS 422526-66-7), which may alter binding site complementarity . Furthermore, the 2-thioxo (C=S) group in this compound class renders the scaffold susceptible to tautomerization to the aromatic 2-mercapto (4-OH enol) form—a phenomenon demonstrated to abolish DNA-PK inhibitory activity by disrupting the essential 4-carbonyl pharmacophore [3]. N3-substitution patterns modulate this tautomeric equilibrium, making direct substitution of one N3-substituted analog for another unreliable without experimental validation.

Quantitative Differentiation Evidence for 6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one Versus Closest Analogs


N3-Morpholinopropyl Substitution Differentiates Physicochemical Properties from the N3-Unsubstituted 6-Chloro Analog

CAS 422527-24-0 differs from its closest structural analog, 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 33017-85-5), by the presence of an N3-morpholinopropyl substituent. This modification increases molecular weight from 212.66 to 339.84 g/mol and introduces a basic tertiary amine center (morpholine pKa ~8.4), enabling pH-dependent aqueous solubility . The calculated LogP increases from approximately 1.5 (estimated for the N3-unsubstituted analog) to 3.0 for CAS 422527-24-0, placing it within the optimal range for CNS drug-likeness and membrane permeability [1]. The N3-unsubstituted analog lacks the morpholine hydrogen bond acceptor that is critical for ATP-binding site engagement in kinase targets [2].

Physicochemical profiling Drug-likeness Solubility optimization

Class-Level B. cereus Sphingomyelinase Inhibition: N3-Unsubstituted 6-Chloro Analog Demonstrates IC50 of 6.43 µM

In a 2025 study by Ozturk et al., the N3-unsubstituted analog 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 4) exhibited promising inhibition of Bacillus cereus sphingomyelinase C (SMase) with an IC50 of 6.43 µM, comparable to the 6-fluoro analog (compound 5, IC50 6.50 µM) [1]. Compound 4 demonstrated mixed-type inhibition kinetics and reduced B. cereus-induced hemolysis on sheep erythrocytes [1]. The target compound (CAS 422527-24-0) retains the identical 6-chloro-2-thioxo-quinazolin-4-one pharmacophore but adds an N3-morpholinopropyl group, which may modulate enzyme subtype selectivity given that the related human neutral sphingomyelinase 2 (nSMase2) shares catalytic domain similarity with B. cereus SMase [1]. Direct IC50 data for CAS 422527-24-0 against SMase are not available in the published literature as of 2026.

Sphingomyelinase inhibition Antibacterial target B. cereus virulence

DNA-PK Inhibition Class-Level Activity: 2-Thioxo-Quinazolin-4-ones with Morpholino Groups Demonstrate Moderate Inhibition at 10 µM

Two independent studies establish class-level DNA-PK inhibitory activity for 2-thioxo-quinazolin-4-ones bearing morpholino groups. Heppell et al. (2015) reported that the most active 6-fluoro-7-morpholino-2-thioxo-quinazolin-4-one (compound 6g) achieved 49% DNA-PK inhibition at 10 µM, approximately its IC50, while the 7-(1-methylpiperazine) analog (6k) was substantially less active [1]. The morpholino group was specifically noted as yielding the greatest activity among cyclic secondary amines tested. Heppell et al. (2018) further showed that 8-aryl-2-morpholino-quinazolin-4-ones derived from 2-thioxo precursors exhibited low DNA-PK inhibition overall, with the best compound (12d) achieving only 38% inhibition at 10 µM, attributed to tautomerization of the 2-thioxo group to the inactive 4-OH enol form [2]. Notably, the 6-chloro-8-(dibenzo[b,d]thiophen-4-yl)-2-morpholinoquinazolin-4(1H)-one (11j) showed cytotoxicity with IC50 9.95 µM independent of DNA-PK or PI3K pathways [2]. The target compound's 2-thioxo group may similarly undergo tautomerization, which would abrogate DNA-PK activity but could enable alternative mechanisms.

DNA-PK inhibition DNA damage repair Cancer radiosensitization

Tautomeric Behavior of the 2-Thioxo Group: A Structural Liability Differentiating from 2-Oxo-Quinazolin-4-one Analogs

The 2-thioxo (C=S) group in CAS 422527-24-0 exists in equilibrium with its 2-mercapto tautomer, which can further tautomerize to the aromatic 4-OH enol form. Heppell et al. (2018) demonstrated that this tautomerization abolishes DNA-PK inhibitory activity because the essential 4-carbonyl (C=O) pharmacophore is lost upon enol formation [1]. In contrast, 2-oxo-quinazolin-4-one (quinazolin-2,4-dione) analogs are not subject to this tautomeric equilibrium and maintain consistent pharmacophore geometry [2]. Heppell et al. (2015) directly compared a 2-thioxo compound (6j) with its 2-oxo analog (6w), finding the 2-oxo compound slightly less active against DNA-PK, suggesting that while the 2-thioxo group is advantageous for intrinsic potency, it introduces tautomeric instability that complicates interpretation of biological data [2]. The N3-substituent (morpholinopropyl in CAS 422527-24-0) is expected to influence the tautomeric equilibrium by modulating the electronics of the quinazolinone ring system.

Tautomerism Pharmacophore stability Structure-activity relationships

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

CAS 422527-24-0 is commercially available at ≥95% purity from multiple vendors including Chemenu (Catalog CM899618) . In comparison, the N3-unsubstituted analog 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 33017-85-5) is available at 97% purity from vendors such as AKSci . The 7-chloro positional isomer with an ethyl linker (CAS 422526-66-7, MW 325.8) is also commercially listed . The target compound's molecular weight (339.84) and LogP (3.0) fall within ranges suitable for screening library inclusion, and its presence in the MolPort database (MolPort-006-665-969) indicates its inclusion in commercial screening collections [1].

Chemical sourcing Purity benchmarking Screening library procurement

Recommended Scientific Application Scenarios for 6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Bacterial Sphingomyelinase C Inhibitors with N3 Diversification

CAS 422527-24-0 is best positioned as an N3-diversified analog in SAR campaigns targeting B. cereus SMase. The N3-unsubstituted 6-chloro-2-thioxo-quinazolin-4-one scaffold has demonstrated validated SMase inhibition (IC50 6.43 µM) with mixed-type kinetics and functional anti-hemolytic activity [1]. Incorporating the target compound into a compound library allows systematic evaluation of how the N3-morpholinopropyl substituent affects SMase inhibitory potency, selectivity versus human nSMase2 (implicated in Alzheimer's disease), and metal-chelating properties, building on the demonstrated Cu2+ complexation ability of the core scaffold [1].

DNA-PK Inhibitor Scaffold Optimization with Tautomeric Liability Assessment

The compound serves as a tool for investigating the structure-activity relationship between N3-substitution and the tautomeric equilibrium that governs DNA-PK inhibitory activity in the 2-thioxo-quinazolin-4-one class. As demonstrated by Heppell et al. (2018), 2-thioxo-quinazolin-4-ones can undergo tautomerization to the 4-OH enol form that abolishes DNA-PK activity [2]. Systematic variation of the N3-substituent (comparing the morpholinopropyl group of CAS 422527-24-0 against N3-unsubstituted, N3-aryl, and N3-alkyl analogs) would quantify the impact of N3 electronics and sterics on the tautomeric equilibrium, informing the design of 2-thioxo-quinazolin-4-ones with improved pharmacophore stability.

Physicochemical Property Optimization for CNS-Penetrant Quinazolinone Candidates

With a calculated LogP of 3.0 and the presence of a basic morpholine nitrogen (pKa ~8.4), CAS 422527-24-0 occupies a favorable region of CNS drug-like physicochemical space [3]. The compound can serve as a reference point for optimizing CNS penetration within quinazolinone-based programs, particularly for targets such as nSMase2 where brain exposure is therapeutically relevant [1]. Comparative studies with the N3-unsubstituted analog (estimated LogP ~1.5) would quantify the impact of the morpholinopropyl group on permeability, efflux ratio, and free brain-to-plasma ratio.

2-Thioxo-Quinazolin-4-one Synthetic Methodology Development

The compound's structure—combining a 6-chloro substituent, an N3-morpholinopropyl group, and a 2-thioxo moiety—makes it a useful substrate for developing and validating synthetic transformations of the 2-thioxo-quinazolin-4-one scaffold, including S-alkylation, oxidation to the 2-oxo analog, and nucleophilic aromatic substitution at the 6-position. Heppell et al. (2018) established that 2-thioxo-quinazolin-4-ones serve as precursors to 2-morpholino-quinazolin-4-ones via S-alkylation and subsequent displacement [2]; the target compound with its pre-installed morpholinopropyl group provides a unique starting point for exploring chemoselective transformations at the 2-position versus the N3 side chain.

Quote Request

Request a Quote for 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.